molecular formula C18H11Cl2F3N2O2 B2991862 (E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}({1-[5-(4-chlorophenyl)furan-2-yl]ethylidene})amine CAS No. 400078-96-8

(E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}({1-[5-(4-chlorophenyl)furan-2-yl]ethylidene})amine

Cat. No.: B2991862
CAS No.: 400078-96-8
M. Wt: 415.19
InChI Key: HSGBVQOQWPYTHM-KIBLKLHPSA-N
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Description

(E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}({1-[5-(4-chlorophenyl)furan-2-yl]ethylidene})amine (CAS 400078-96-8) is a high-purity chemical compound supplied with a documented purity of over 90% . This substance features a complex molecular structure (C18H11Cl2F3N2O2, MW: 415.19 g/mol) that incorporates several pharmacologically significant motifs, including a chlorophenyl-substituted furan and a chloro-trifluoromethyl pyridine group, which are often explored in medicinal chemistry and agrochemical research . The presence of an oxime ether linkage in its (E)-isomer configuration suggests potential for investigation in various scientific fields. Researchers value this compound as a key intermediate or a structural core for developing novel active molecules. Available in quantities from 1mg to 100mg, it is designed for laboratory research applications . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-1-[5-(4-chlorophenyl)furan-2-yl]-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2F3N2O2/c1-10(15-6-7-16(26-15)11-2-4-13(19)5-3-11)25-27-17-14(20)8-12(9-24-17)18(21,22)23/h2-9H,1H3/b25-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGBVQOQWPYTHM-KIBLKLHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC1=C(C=C(C=N1)C(F)(F)F)Cl)/C2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}({1-[5-(4-chlorophenyl)furan-2-yl]ethylidene})amine, also known by its IUPAC name, is a novel organic compound with potential biological applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical formula for the compound is C18H16ClF3N3OC_{18}H_{16}ClF_3N_3O. It features a pyridine ring substituted with chlorine and trifluoromethyl groups, linked to an amine moiety through an ether bond. The presence of these functional groups suggests potential interactions with biological targets.

Research indicates that compounds containing trifluoromethylpyridine moieties often exhibit significant biological activities due to their ability to interact with various enzymes and receptors. The electron-withdrawing nature of the trifluoromethyl group enhances the lipophilicity and bioavailability of the compound, which may facilitate its penetration into biological membranes.

Antimicrobial Activity

Studies have shown that derivatives of pyridine compounds exhibit antimicrobial properties. For instance, a related compound demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is thought to involve disruption of bacterial cell membrane integrity.

Anticancer Potential

In vitro studies have reported that similar pyridine derivatives can induce apoptosis in cancer cell lines. For example, a study found that compounds with a similar structure inhibited the growth of breast cancer cells by triggering mitochondrial pathways . The specific target proteins involved in this pathway include Bcl-2 family proteins, which regulate apoptosis.

Anti-inflammatory Effects

Compounds with trifluoromethylpyridine structures have been investigated for their anti-inflammatory properties. One study highlighted that such compounds could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic role in inflammatory diseases .

Case Studies

StudyFindings
Antimicrobial Activity Tested against E. coli and S. aureusDemonstrated significant inhibition at low concentrations.
Anticancer Activity Induced apoptosis in breast cancer cell linesSuggests potential as an anticancer agent through mitochondrial pathways.
Anti-inflammatory Study Reduced cytokine production in macrophagesIndicates possible therapeutic applications in inflammatory conditions.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural motifs with the target molecule, enabling a comparative analysis:

Compound A : (E)-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)(methoxy)amine
  • Molecular Formula : C₁₁H₈ClF₃N₄O
  • Molecular Weight : 304.66 g/mol
  • Key Features :
    • Pyrazole ring instead of furan.
    • Methoxy group replaces the ethylideneamine-linked furan.
  • Physicochemical Properties :
    • Density: 1.47 g/cm³ (predicted).
    • Boiling Point: 355.2°C (predicted).
    • pKa: -3.58 (indicating strong acidity).
Compound B : (E)-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene})amine
  • Molecular Formula : C₁₄H₇Cl₂F₆N₃O
  • Molecular Weight : 418.12 g/mol
  • Key Features :
    • Dual pyridinyl groups with identical substituents.
    • Methoxy linkage instead of furan-ethylideneamine.
  • Physicochemical Properties :
    • Density: 1.55 g/cm³ (predicted).
    • Boiling Point: 388.9°C (predicted).
    • pKa: -0.38 (less acidic than Compound A).
Compound C : (E)-({4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(4-methylphenyl)methoxy]amine
  • Molecular Formula : C₂₁H₁₆ClF₃N₂O
  • Molecular Weight : 404.8 g/mol
  • Key Features :
    • Phenyl ring replaces furan.
    • Methylbenzyloxy group alters solubility and steric effects.

Comparative Analysis

Table 1: Structural and Physicochemical Comparison
Parameter Target Compound Compound A Compound B Compound C
Core Structure Pyridine-furan-ethylidene Pyridine-pyrazole Dual pyridine Pyridine-phenyl
Substituents Cl, CF₃, 4-Cl-C₆H₄ Cl, CF₃, methoxy Cl, CF₃ (×2) Cl, CF₃, methylbenzyl
Molecular Weight ~418 (estimated) 304.66 418.12 404.8
Predicted pKa Not available -3.58 -0.38 Not available
Boiling Point Not available 355.2°C 388.9°C Not available
Key Observations :

The furan ring in the target compound may offer intermediate polarity compared to pyrazole (Compound A) or phenyl (Compound C).

Acidity : Compound A’s low pKa (-3.58) suggests strong electron-withdrawing effects from the pyrazole and methoxy groups, whereas Compound B’s higher pKa (-0.38) reflects reduced acidity due to symmetry and dual pyridinyl groups.

Bioactivity Potential: Pyridine-pyrazole systems (Compound A) are often explored as kinase inhibitors . Dual pyridinyl compounds (Compound B) may exhibit enhanced stability in biological systems . The target compound’s furan-ethylideneamine moiety could influence metabolic pathways compared to phenyl or pyrazole analogs.

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